

discovery and synthesis of novel 8-Methoxyquinazoline-2,4(1H,3H)-dione analogs

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Compound of Interest

Compound Name: 8-Methoxyquinazoline-2,4(1H,3H)-dione

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An In-Depth Technical Guide to the Discovery and Synthesis of Novel **8-Methoxyquinazoline-2,4(1H,3H)-dione** Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.^{[1][2][3][4]} This technical guide focuses specifically on the discovery and synthesis of novel analogs featuring an 8-methoxy substitution. This modification has been explored to modulate potency, selectivity, and pharmacokinetic properties, leading to promising candidates in various therapeutic areas, including oncology and infectious diseases. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to aid researchers in the exploration of this important chemical class.

Introduction to the Quinazoline-2,4(1H,3H)-dione Scaffold

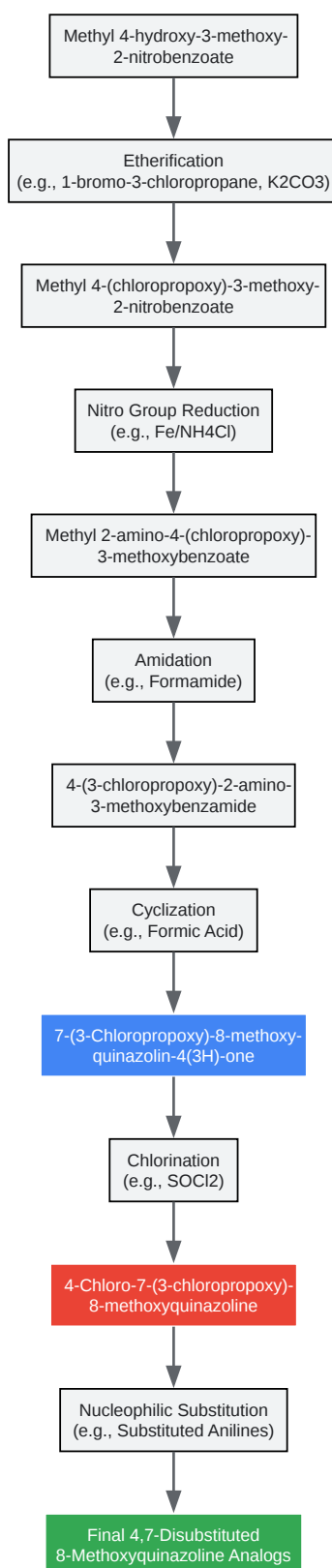
Quinazolinones, and specifically the dione derivatives, are heterocyclic compounds that have garnered significant interest from the scientific community.[4] Their rigid, planar structure and hydrogen bonding capabilities allow them to interact with a variety of biological targets. The core scaffold has been associated with a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antihypertensive activities.[2][3][5] The substitution pattern on the quinazoline ring is critical for defining the specific biological activity.[6] The introduction of a methoxy group at the C8 position, in particular, has been a key strategy in the design of novel therapeutic agents, influencing target binding and metabolic stability.

Synthetic Methodologies

The synthesis of the **8-methoxyquinazoline-2,4(1H,3H)-dione** core and its analogs can be achieved through several established and novel routes. Most strategies begin with appropriately substituted anthranilic acid derivatives or related precursors.

A general and effective approach involves the cyclization of a 2-amino-3-methoxybenzamide derivative. For instance, a common synthesis starts from methyl 4-hydroxy-3-methoxy-2-nitrobenzoate, which undergoes a series of transformations including etherification, reduction of the nitro group, and eventual cyclization to form the quinazolinedione ring.[7] Alternative methods include the reaction of isatoic anhydrides with amines or the cyclization of ureido-benzoate esters.[8][9]

Below is a generalized workflow for the synthesis of 4,7-disubstituted 8-methoxyquinazoline derivatives, a class that has shown promise as cytotoxic agents.[7]



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Caption: General synthetic workflow for 8-methoxyquinazoline analogs.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols adapted from published literature for the synthesis of key intermediates and final compounds.^[7]^[10]

Protocol 3.1: Synthesis of 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one (Intermediate I)

- Starting Material: 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide (1.0 g, 3.87 mmol).
- Reagent: Formic acid (20 mL).
- Procedure:
 - A solution of the starting material in formic acid is stirred at 100°C in an oil bath for 8 hours.
 - The reaction mixture is then cooled to room temperature.
 - The cooled mixture is quenched by pouring it into ice-cold water (30 mL).
 - The resulting precipitate is collected by filtration.
 - The solid is dried under vacuum to yield the title compound as a white solid.
- Typical Yield: 87.37%.^[7]

Protocol 3.2: General Procedure for N-Alkylation at the 3-Position

- Starting Material: N¹-substituted quinazolin-2,4(1H,3H)-dione (20.0 mmol).
- Reagents: Ester of bromoacetic or 2-bromopropionic acid (21.0 mmol), Potassium Carbonate (K₂CO₃, 7.0 g, 50.6 mmol), Dimethylformamide (DMF, 100 mL).
- Procedure:

- A mixture of the starting dione, the bromo-ester, and K_2CO_3 is stirred in DMF at room temperature for 24 hours.
- The reaction mass is filtered to remove inorganic salts.
- The solvent is evaporated to dryness in vacuo.
- The residue is treated with water (100 mL).
- The resulting solid is collected by filtration, dried at room temperature, and recrystallized (e.g., from ethyl acetate) to afford the N^3 -alkylated product.[\[10\]](#)

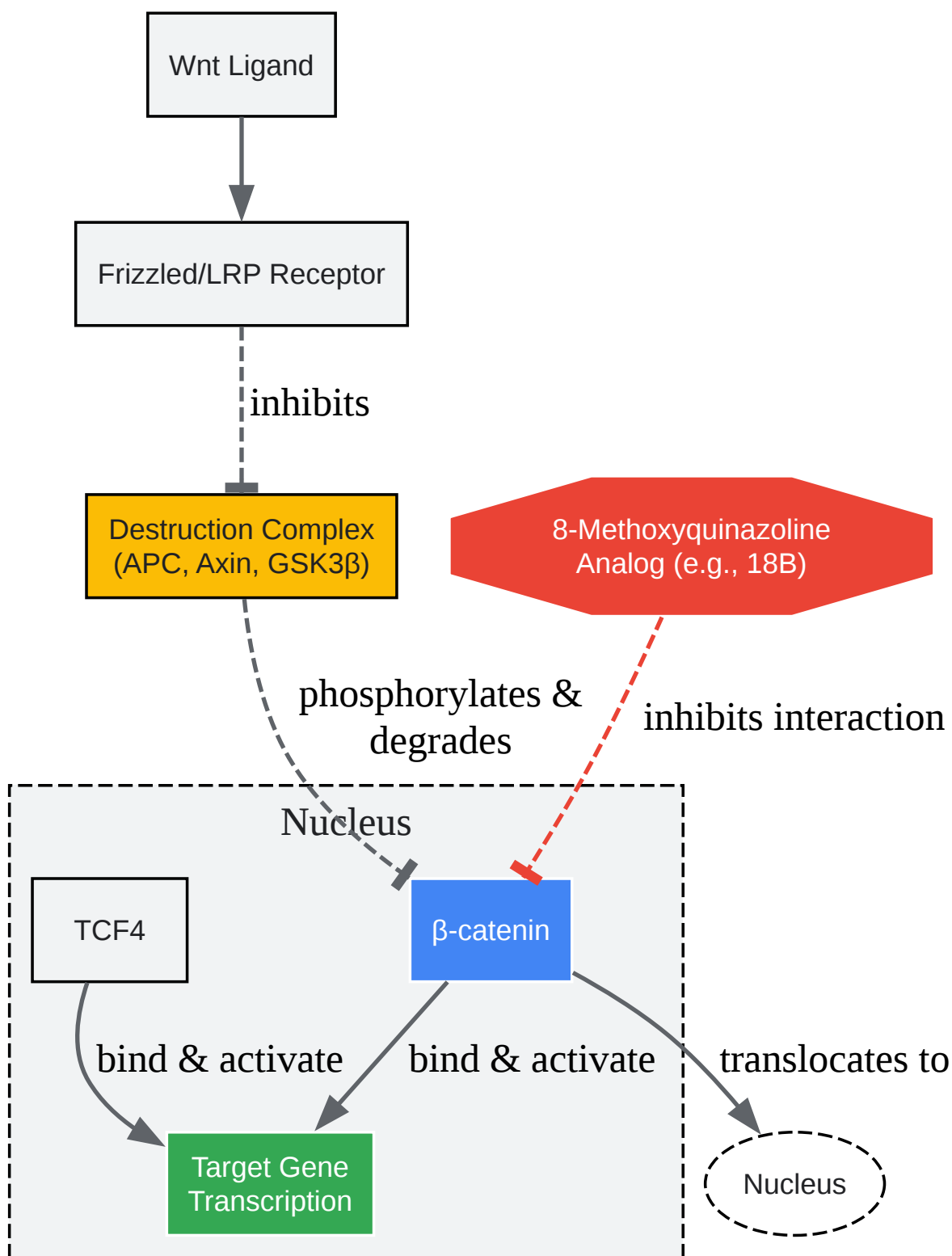
Biological Activity and Data

8-Methoxyquinazoline-2,4(1H,3H)-dione analogs have been investigated for various biological activities. A notable area of research is their potential as anticancer agents, particularly through the inhibition of specific signaling pathways.

Anticancer Activity: Targeting the β -catenin/TCF4 Signaling Pathway

The Wnt/ β -catenin signaling pathway is frequently dysregulated in various cancers, including colorectal cancer. A series of novel 4,7-disubstituted 8-methoxyquinazoline derivatives were designed and synthesized to inhibit the β -catenin/TCF4 protein-protein interaction.[\[7\]](#) The cytotoxic potential of these compounds was evaluated against cancer cell lines with constitutively active β -catenin signaling (HCT116 and HepG2).[\[7\]](#)

The diagram below illustrates the targeted inhibition within this pathway.



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Caption: Inhibition of the β -catenin/TCF4 pathway by quinazoline analogs.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected 8-methoxyquinazoline analogs against human colorectal carcinoma (HCT116) and human hepatoma (HepG2) cell lines.^[7]

Compound ID	R Group (at C4-aniline)	IC ₅₀ (μM) HCT116 ^[7]	IC ₅₀ (μM) HepG2 ^[7]
18B	3-chloro-4-fluoro	1.01 ± 0.11	3.01 ± 0.15
18A	4-fluoro	3.12 ± 0.09	6.20 ± 0.11
17B	3-chloro-4-fluoro	3.24 ± 0.14	5.14 ± 0.10
14B	3-chloro-4-fluoro	5.11 ± 0.13	10.21 ± 0.21
Doxorubicin	(Reference Drug)	0.98 ± 0.08	1.04 ± 0.09

Data extracted from Kaushik Neogi et al., 2022.^[7]

Antimicrobial Activity

Certain quinazoline-2,4(1H,3H)-dione derivatives have been designed as potential antimicrobial agents, acting as inhibitors of bacterial gyrase and DNA topoisomerase IV.^{[1][2]} While specific data for 8-methoxy analogs is less prevalent in the provided search results, the scaffold is known to be active. For example, a series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones was synthesized and evaluated for antimicrobial activity against Escherichia coli.^[1] The most promising compounds in that series featured a 3-amino group and a C-7 aminomethyl pyrrolidine ring structure.^[1]

Conclusion and Future Outlook

The **8-methoxyquinazoline-2,4(1H,3H)-dione** scaffold continues to be a fertile ground for drug discovery. The synthetic routes are well-established and amenable to diversification, allowing for the creation of extensive libraries for screening. Current research highlights the potential of these analogs as potent and selective anticancer agents, particularly for cancers driven by aberrant signaling pathways like Wnt/β-catenin.^[7] Future work should focus on optimizing the pharmacokinetic properties of lead compounds, exploring a wider range of biological targets,

and conducting in vivo efficacy studies to validate the promising in vitro results. The versatility of this scaffold ensures its continued relevance in the development of novel therapeutics.

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